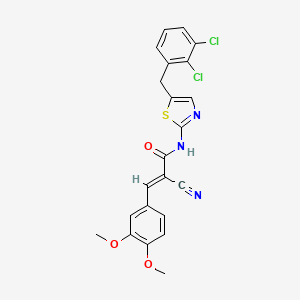
MFCD02979332
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD02979332 is a chemical compound that has garnered significant interest in various fields of scientific research This compound is known for its unique chemical properties and potential applications in diverse areas such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02979332 involves several steps, including the selection of appropriate starting materials, reaction conditions, and purification methods. The specific synthetic route may vary depending on the desired purity and yield of the compound. Common reaction conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out on a larger scale using optimized processes to ensure high efficiency and cost-effectiveness. This may involve the use of advanced equipment and techniques such as continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency and purity.
Chemical Reactions Analysis
Types of Reactions
MFCD02979332 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction’s outcome and efficiency.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. These products can include derivatives with altered functional groups, enhanced stability, or improved biological activity.
Scientific Research Applications
MFCD02979332 has a wide range of scientific research applications, making it a valuable compound in various fields:
Chemistry: Used as a reagent or intermediate in organic synthesis, enabling the development of new compounds and materials.
Biology: Investigated for its potential biological activity, including interactions with enzymes, receptors, and other biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases and conditions, including its role as a drug candidate or lead compound.
Industry: Utilized in the production of specialty chemicals, materials, and other industrial products, contributing to advancements in technology and manufacturing processes.
Mechanism of Action
The mechanism of action of MFCD02979332 involves its interaction with specific molecular targets and pathways within biological systems. This can include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Understanding the molecular mechanisms underlying its effects is crucial for developing targeted therapies and applications.
Properties
IUPAC Name |
(E)-2-cyano-N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3O3S/c1-29-18-7-6-13(9-19(18)30-2)8-15(11-25)21(28)27-22-26-12-16(31-22)10-14-4-3-5-17(23)20(14)24/h3-9,12H,10H2,1-2H3,(H,26,27,28)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFQPZDYMGSADC-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=C(C(=CC=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=C(C(=CC=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














